molecular formula C16H18ClNO3S B6382384 4-(3-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% CAS No. 1261973-30-1

4-(3-t-Butylsulfamoylphenyl)-2-chlorophenol, 95%

Cat. No. B6382384
CAS RN: 1261973-30-1
M. Wt: 339.8 g/mol
InChI Key: SRGWDCIGEFDYGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% (4-t-BSCP) is an organic compound belonging to the class of sulfonamides. It is a derivative of phenol, and is a white crystalline powder with a melting point of 91-92°C. 4-t-BSCP is a versatile reagent used in a variety of synthetic and analytical applications. It is also used in the synthesis of various pharmaceuticals and agrochemicals.

Mechanism of Action

4-(3-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% is a type of sulfonamide, which is a class of compounds that act as inhibitors of enzymes involved in the biosynthesis of folic acid. The sulfonamide moiety of 4-(3-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% binds to the active site of the enzyme, which results in the inhibition of the enzyme's activity and the subsequent inhibition of folic acid synthesis.
Biochemical and Physiological Effects
4-(3-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% has been shown to have antibacterial and antifungal activity. It has been used in the treatment of various bacterial and fungal infections, including those caused by Streptococcus pneumoniae, Staphylococcus aureus, Escherichia coli, and Candida albicans. It has also been used in the treatment of urinary tract infections and acne.

Advantages and Limitations for Lab Experiments

The main advantage of 4-(3-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% is its versatility, as it can be used in a variety of synthetic and analytical applications. It is also relatively inexpensive and easy to obtain. The main limitation of 4-(3-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% is that it is a relatively unstable compound, and it can decompose when exposed to heat or light.

Future Directions

Future research on 4-(3-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% may focus on its potential applications in the synthesis of new pharmaceuticals and agrochemicals, its use as an analytical reagent for the determination of various compounds, and its use as a potential therapeutic agent for the treatment of various bacterial and fungal infections. Additionally, research may focus on improving the stability of 4-(3-t-Butylsulfamoylphenyl)-2-chlorophenol, 95%, as well as its solubility in various solvents. Further research may also focus on the development of new synthetic methods for the preparation of 4-(3-t-Butylsulfamoylphenyl)-2-chlorophenol, 95%.

Synthesis Methods

4-(3-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% can be synthesized in a two-step process. In the first step, an aryl sulfonamide is synthesized by reacting an aryl halide with sodium sulfamate in the presence of a base such as pyridine or triethylamine. In the second step, the aryl sulfonamide is reacted with 3-t-butylsulfonyl chloride in the presence of a base such as pyridine or triethylamine to produce 4-(3-t-Butylsulfamoylphenyl)-2-chlorophenol, 95%.

Scientific Research Applications

4-(3-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% is a versatile reagent used in a variety of synthetic and analytical applications. It is used in the synthesis of various pharmaceuticals and agrochemicals. It is also used as an analytical reagent in the determination of various compounds, such as carbohydrates, amino acids, and nucleotides. It is also used in the synthesis of other organic compounds, such as heterocycles, and in the synthesis of polymers.

properties

IUPAC Name

N-tert-butyl-3-(3-chloro-4-hydroxyphenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClNO3S/c1-16(2,3)18-22(20,21)13-6-4-5-11(9-13)12-7-8-15(19)14(17)10-12/h4-10,18-19H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRGWDCIGEFDYGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-t-Butylsulfamoylphenyl)-2-chlorophenol

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